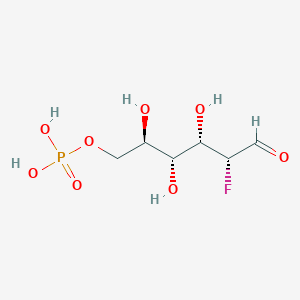
2-Fluoro-2-deoxyglucose 6-phosphate
Übersicht
Beschreibung
2-Fluoro-2-deoxy-D-glucose (FDG) is a glucose analog where the hydroxyl group at the C-2 position in the glucose molecule is replaced by an 18F radionuclide . It’s non-toxic and significantly inhibits glycosylation . FDG is commonly used as a radiotracer for glucose in medical diagnostics and in vivo animal imaging studies . Once taken up into the cell, FDG is phosphorylated to FDG-6-phosphate (FDG-6-P) by hexokinase .
Synthesis Analysis
FDG is synthesized by replacing the hydroxyl group at the C-2 position in the glucose molecule with an 18F radionuclide . Once internalized, FDG is converted to FDG-6P by the action of hexokinase .Molecular Structure Analysis
FDG mimics glucose both chemically and structurally . Its uptake and distribution are found to be similar to those of glucose in animal models .Chemical Reactions Analysis
Once taken up into the cell, FDG is phosphorylated to FDG-6-phosphate (FDG-6-P) by hexokinase . FDG-6P is known to reversibly epimerize into 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P) by the catalytic action of phosphoglucose isomerase .Physical And Chemical Properties Analysis
FDG is a glucose analog where the hydroxyl group at the C-2 position in the glucose molecule is replaced by an 18F radionuclide . It’s non-toxic and significantly inhibits glycosylation .Wissenschaftliche Forschungsanwendungen
Brain Tissue Uptake Mechanism
FDG-6-P is involved in brain tissue uptake mechanisms. It enters the brain tissue via the same transport mechanism as glucose. Once inside, it is phosphorylated to FDG-6-P but gets trapped in this form as no other enzyme in the glycolytic chain accepts it as a substrate. The possibility of reconversion to FDG by a phosphatase reaction is still under research (Gjedde, Heiss, & Wienhard, 1985).
Impact on Myocardial Ischemia/Reperfusion
FDG-6-P plays a critical role in myocardial ischemia/reperfusion studies. The uptake of FDG and its analogues in myocardium changes under conditions like insulin stimulation or ischaemia/reperfusion. Using PET and NMR dual-acquisition systems, the effects of regional ischemia/reperfusion on FDG and its analogues' uptake in the isolated, perfused rat heart have been observed (Garlick, Medina, Southworth, & Marsden, 1999).
Glucose-6-phosphatase Enzyme System
The release of FDG from the liver is attributed to the elevated glucose-6-phosphatase (Glc-6-Pase) activity. Studies have shown a relationship between Glc-6-Pase activity and FDG release kinetics, providing insights into the functional status of the Glc-6-Pase complex (Caracó et al., 2000).
Cerebral Uptake and Metabolism
FDG-6-P's cerebral uptake and metabolism have been extensively studied. It has been found that the uptake and metabolism of labeled glucose and deoxyglucose in vivo in rats do not directly correlate with glucose metabolism (Sacks, Sacks, & Fleischer, 1983).
Metabolism in Cancer Cell Lines
The metabolism of FDG-6-P in cancer cell lines reveals significant variations depending on the cell line. Studies have indicated that the metabolism of FDG-6-P is enhanced by glucose withdrawal and reflects the cells' metabolic switch (Klebermass et al., 2021).
Plant Metabolism
In plant studies, FDG-6-P has been used as a tracer for photoassimilates. Its metabolism in plants, such as Arabidopsis thaliana, goes beyond FDG-phosphate, showing significant differences compared to animal cells (Fatangare et al., 2015).
Wirkmechanismus
FDG acts as a glucose mimic, inhibiting glycolysis due to the formation and intracellular accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG6P), which inhibits the function of hexokinase and glucose-6-phosphate isomerase, inducing cell death . In addition to glycolysis inhibition, other molecular processes are also affected by FDG .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYNMGULQGGIA-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961277 | |
| Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40871-47-4 | |
| Record name | 2-Fluoro-2-deoxyglucose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040871474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Deoxy-2-fluoro-6-O-phosphonohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-deoxy-D-glucose-6-phosphatebarium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




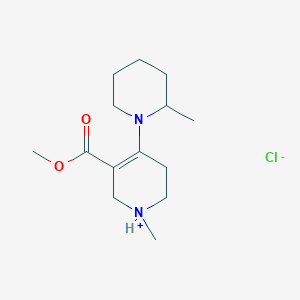
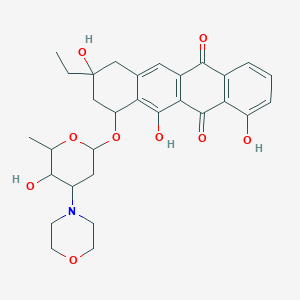


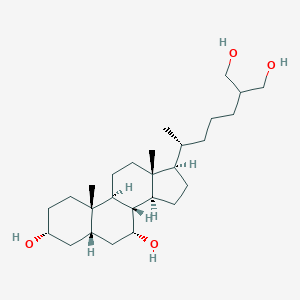

![5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate](/img/structure/B217895.png)
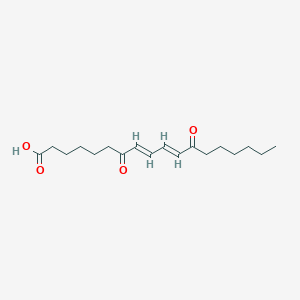
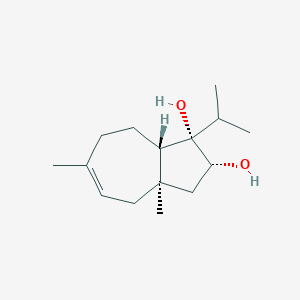

![(2R)-2-hydroxy-N-[(2S)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B217941.png)
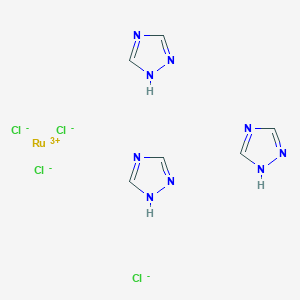
![[(5E,8E,13E)-12-Butanoyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B217961.png)